
t-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate is a chemical compound with the CAS Number: 2020396-22-7 . It has a molecular weight of 242.23 . The IUPAC name for this compound is terthis compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3, (H,11,14) . This indicates that the compound contains 9 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.23 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
Synthesis of Heterocyclic Compounds : A novel synthetic route was developed for producing 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, involving the use of t-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate derivatives. This method highlights the compound's role in synthesizing heterocyclic structures, a core component in many pharmaceuticals (Bakke et al., 2003).
Intermediates in Biologically Active Compounds : The compound serves as an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291), demonstrating its significance in medicinal chemistry (Zhao et al., 2017).
Structural Studies and Crystallography
Crystal Structure Analysis : The compound's derivatives have been studied extensively in crystallography to understand their molecular structure and interactions, which is crucial for designing drugs and understanding their interaction with biological targets (Wen et al., 2006).
Molecular Interactions and Hydrogen Bonding : Studies on carbamate derivatives, including t-butyl derivatives, provide insights into the nature of hydrogen bonding and molecular interactions, forming the basis for understanding molecular assembly and structural stability in chemical and biological systems (Das et al., 2016).
Application in Pharmacology and Drug Design
Antitumor Agents : Novel benzimidazoles, involving this compound derivatives, were synthesized and screened for their ability to inhibit different human tumor cell lines, showcasing the compound's potential in developing antitumor agents (Abonía et al., 2011).
Antibacterial and Antifungal Agents : The compound's derivatives have been explored for their antibacterial and antifungal properties, highlighting their potential as antimicrobial agents in medical and agricultural applications (Aneja et al., 2011).
Spectroscopic Studies and Property Analysis
Vibrational and Electronic Properties : The vibrational and electronic properties of compounds containing this compound have been studied using spectroscopic methods, contributing to the understanding of their molecular behavior and properties (Rao et al., 2016).
Molecular Geometry and Electronic Structure : Detailed studies on the molecular geometry and electronic structure of this compound derivatives provide insights into their reactivity and potential applications in various scientific fields (Richter et al., 2009).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities and applications in various fields. Given the wide range of activities exhibited by similar compounds , t-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate could be a promising candidate for future research.
Propriétés
IUPAC Name |
tert-butyl N-(2-methyl-4-nitropyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRSNXYXNILOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

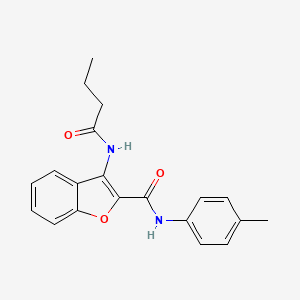
![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)
![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)

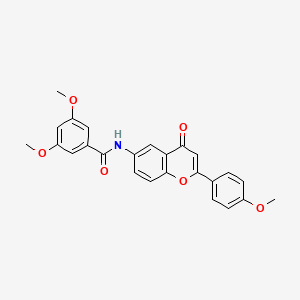
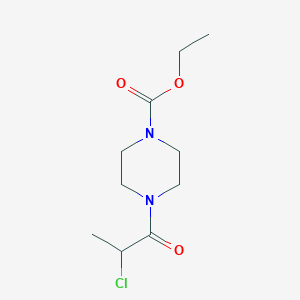
![6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2378331.png)
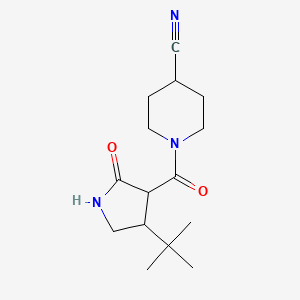
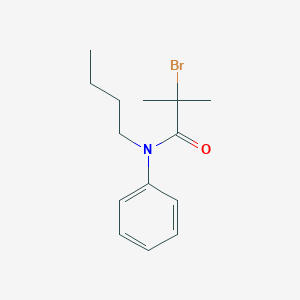
![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)
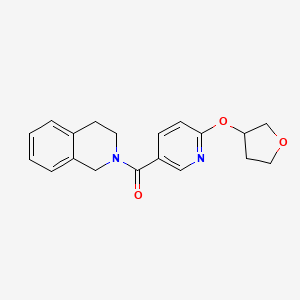
![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)